Amoscanate

Übersicht

Beschreibung

Vorbereitungsmethoden

Amoscanat kann durch verschiedene synthetische Verfahren synthetisiert werden. Ein gängiges Verfahren umfasst die Reaktion von 4-Nitroanilin mit Thiophosgen unter Bildung von 4-Isothiocyanato-4’-nitrodiphenylamin . Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer inerten Atmosphäre und eines geeigneten Lösungsmittels wie Dichlormethan. Industrielle Produktionsverfahren können ähnliche synthetische Verfahren umfassen, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um höhere Ausbeuten und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Amoscanat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Amoscanat kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Die Reduktion von Amoscanat kann zur Bildung von Aminen und anderen reduzierten Produkten führen.

Substitution: Amoscanat kann Substitutionsreaktionen eingehen, bei denen die Isothiocyanatgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Industrie: Die einzigartigen chemischen Eigenschaften der Verbindung machen sie für die Entwicklung neuer Materialien und chemischer Prozesse nützlich.

Wirkmechanismus

Der Wirkmechanismus von Amoscanat beinhaltet die Hemmung wichtiger Enzyme und Stoffwechselwege in Parasiten. Es zielt auf die Schistosomenparasiten ab, indem es ihren Energiestoffwechsel beeinträchtigt und ihre Zellstrukturen zerstört . Die genauen molekularen Zielstrukturen und Wege, die daran beteiligt sind, werden noch untersucht, aber es wird angenommen, dass die Isothiocyanatgruppe von Amoscanat eine entscheidende Rolle bei seiner antiparasitären Aktivität spielt.

Wirkmechanismus

The mechanism of action of amoscanate involves the inhibition of key enzymes and metabolic pathways in parasites. It targets the schistosome parasites by interfering with their energy metabolism and disrupting their cellular structures . The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound’s isothiocyanate group plays a crucial role in its antiparasitic activity.

Vergleich Mit ähnlichen Verbindungen

Amoscanat ähnelt anderen Anthelmintika wie Praziquantel und Nitroscanat. Es ist einzigartig in seiner hohen Wirksamkeit gegen mehrere Arten von Schistosomen und Hakenwürmern . Im Gegensatz zu Praziquantel, das in klinischen Settings weit verbreitet ist, ist die Verwendung von Amoscanat aufgrund seiner Lebertoxizität bei höheren Dosen begrenzt . Nitroscanat, ein Etheretheranaloges von Amoscanat, wird in der Veterinärmedizin als Anthelmintikum eingesetzt .

Ähnliche Verbindungen umfassen:

Praziquantel: Ein Anthelmintikum, das zur Behandlung von Schistosomiasis und anderen parasitären Infektionen eingesetzt wird.

Nitroscanat: Ein Etheretheranaloges von Amoscanat, das in der Veterinärmedizin eingesetzt wird.

Oxamniquin: Ein weiteres Anthelmintikum, das zur Behandlung von Schistosomiasis eingesetzt wird.

Die einzigartige chemische Struktur und die breite antiparasitäre Aktivität von Amoscanat machen es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung.

Biologische Aktivität

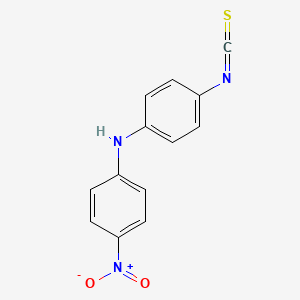

Amoscanate, chemically known as 4-isothiocyanato-4'-nitrodiphenylamine, is an experimental antiparasitic agent primarily evaluated for its efficacy against schistosomiasis, particularly targeting Schistosoma mansoni and S. japonicum. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical studies, potential side effects, and comparative analysis with other antiparasitic agents.

This compound operates through a mechanism that disrupts the metabolic processes of parasitic worms. It is theorized that the compound's isothiocyanate group plays a crucial role in its biological activity, potentially interfering with cellular functions and leading to parasite death. The drug was originally formulated for gastrointestinal infections but was micronized to enhance absorption and effectiveness against systemic infections .

Clinical Trials

- Phase I Studies : Two randomized, double-blind, placebo-controlled trials assessed the safety and tolerance of this compound in healthy male volunteers. A single oral dose of 3.5 mg/kg resulted in mild hepatotoxicity in three out of four participants, while a lower dose of 1 mg/kg showed no significant hepatotoxic effects .

- Animal Studies : Research conducted on mice demonstrated that this compound effectively reduces the burden of S. japonicum at relatively low dosages. In these studies, the compound exhibited significant efficacy against both adult and juvenile stages of the parasite .

Comparative Efficacy

This compound has been compared with other established treatments such as praziquantel (PZQ) and oxamniquine. While PZQ remains the standard treatment for schistosomiasis, this compound has shown promising results in both in vitro and in vivo settings, particularly against early-stage infections where other drugs may be less effective .

Side Effects and Toxicity

In clinical evaluations, this compound was associated with mild hepatic toxicity at higher doses. However, it did not exhibit significant neurological or cardiovascular toxicity in these trials. The absence of mutagenic activity in urine samples further supports its safety profile at lower doses .

Case Studies

A notable case study involved a cohort treated with this compound for schistosomiasis after failing previous treatments with PZQ. The results indicated a marked reduction in parasitic load and improvement in clinical symptoms without severe adverse effects, suggesting that this compound could serve as an alternative treatment for resistant cases .

Eigenschaften

IUPAC Name |

4-isothiocyanato-N-(4-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S/c17-16(18)13-7-5-12(6-8-13)15-11-3-1-10(2-4-11)14-9-19/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVNAGXPRSYHLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180946 | |

| Record name | Amoscanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26328-53-0 | |

| Record name | Amoscanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26328-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amoscanate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026328530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amoscanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOSCANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0MK46CVRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.